Cas no 127057-19-6 (3-(4-ethoxy-3-methoxyphenyl)prop-2-enal)

3-(4-ethoxy-3-methoxyphenyl)prop-2-enal 化学的及び物理的性質
名前と識別子
-
- 2-Propenal, 3-(4-ethoxy-3-methoxyphenyl)-
- 3-(4-ethoxy-3-methoxyphenyl)prop-2-enal
- (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enal
- 3-(4-Ethoxy-3-methoxyphenyl)acrylaldehyde
- (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylaldehyde
- CHEMBL2299417
- Z2607874374
- SCHEMBL11869754
- 127057-19-6
- DB-246808
- 391895-46-8
- 3-(4-ETHOXY-3-METHOXYPHENYL)PROP-2-ENAL
- MFCD21851638
- 870-218-6
- (E)-3-(4-Ethoxy-3-methoxyphenyl)acrylaldehyde
- (2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enal
- CS-0348280
- EN300-7411869
- EN300-1851205
- 2-Propenal,3-(4-ethoxy-3-methoxyphenyl)-,(2E)-(9ci)
-
- インチ: InChI=1S/C12H14O3/c1-3-15-11-7-6-10(5-4-8-13)9-12(11)14-2/h4-9H,3H2,1-2H3/b5-4+
- InChIKey: VXJZAUFOSKBXLD-SNAWJCMRSA-N
計算された属性
- 精确分子量: 206.094294304Da
- 同位素质量: 206.094294304Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 5
- 複雑さ: 213
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- XLogP3: 2.1
3-(4-ethoxy-3-methoxyphenyl)prop-2-enal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1851205-0.5g |
3-(4-ethoxy-3-methoxyphenyl)prop-2-enal |
127057-19-6 | 0.5g |
$260.0 | 2023-09-19 | ||
Enamine | EN300-1851205-1.0g |
3-(4-ethoxy-3-methoxyphenyl)prop-2-enal |
127057-19-6 | 1.0g |
$785.0 | 2023-07-10 | ||
Enamine | EN300-1851205-5.0g |
3-(4-ethoxy-3-methoxyphenyl)prop-2-enal |
127057-19-6 | 5.0g |
$2277.0 | 2023-07-10 | ||
Enamine | EN300-1851205-10g |
3-(4-ethoxy-3-methoxyphenyl)prop-2-enal |
127057-19-6 | 10g |
$1163.0 | 2023-09-19 | ||
Enamine | EN300-1851205-2.5g |
3-(4-ethoxy-3-methoxyphenyl)prop-2-enal |
127057-19-6 | 2.5g |
$529.0 | 2023-09-19 | ||
Enamine | EN300-1851205-10.0g |
3-(4-ethoxy-3-methoxyphenyl)prop-2-enal |
127057-19-6 | 10.0g |
$3376.0 | 2023-07-10 | ||
Enamine | EN300-1851205-0.05g |
3-(4-ethoxy-3-methoxyphenyl)prop-2-enal |
127057-19-6 | 0.05g |
$227.0 | 2023-09-19 | ||
Enamine | EN300-1851205-0.25g |
3-(4-ethoxy-3-methoxyphenyl)prop-2-enal |
127057-19-6 | 0.25g |
$249.0 | 2023-09-19 | ||
Enamine | EN300-1851205-5g |
3-(4-ethoxy-3-methoxyphenyl)prop-2-enal |
127057-19-6 | 5g |
$783.0 | 2023-09-19 | ||
Enamine | EN300-1851205-1g |
3-(4-ethoxy-3-methoxyphenyl)prop-2-enal |
127057-19-6 | 1g |
$271.0 | 2023-09-19 |
3-(4-ethoxy-3-methoxyphenyl)prop-2-enal 関連文献
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
3-(4-ethoxy-3-methoxyphenyl)prop-2-enalに関する追加情報
Introduction to 3-(4-ethoxy-3-methoxyphenyl)prop-2-enal (CAS No. 127057-19-6)
3-(4-ethoxy-3-methoxyphenyl)prop-2-enal, identified by its Chemical Abstracts Service (CAS) number 127057-19-6, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, featuring an aldehyde functional group and two aromatic methoxy and ethoxy substituents, exhibits a unique structural framework that has garnered attention for its potential biological activities and synthetic utility. The presence of both electron-donating and withdrawing groups in its aromatic ring system suggests a rich interplay of electronic effects, which may influence its reactivity and interaction with biological targets.
The compound belongs to the class of phenylpropenals, which are known for their diverse applications in natural product synthesis, flavor chemistry, and medicinal chemistry. The specific arrangement of the 4-ethoxy-3-methoxyphenyl moiety in 3-(4-ethoxy-3-methoxyphenyl)prop-2-enal positions it as a valuable intermediate in the synthesis of more complex molecules. Its structural features make it a candidate for further derivatization, enabling the exploration of novel pharmacophores and functional groups.
In recent years, there has been growing interest in aromatic aldehydes due to their role as key intermediates in the development of pharmaceuticals. 3-(4-ethoxy-3-methoxyphenyl)prop-2-enal is no exception, as its aldehyde group provides a reactive site for condensation reactions, such as Schiff base formation, which are commonly employed in drug discovery. The compound’s ability to participate in such reactions makes it a versatile building block for constructing more intricate molecular architectures.
One of the most compelling aspects of 3-(4-ethoxy-3-methoxyphenyl)prop-2-enal is its potential biological activity. While extensive clinical data may still be limited, preliminary studies suggest that compounds with similar structural motifs may exhibit properties relevant to neurological disorders, anti-inflammatory responses, and antioxidant mechanisms. The methoxy and ethoxy groups contribute to the molecule’s lipophilicity and solubility characteristics, which are critical factors in determining its bioavailability and pharmacokinetic behavior.
The synthesis of 3-(4-ethoxy-3-methoxyphenyl)prop-2-enal can be approached through various methodologies, including Friedel-Crafts acylation followed by reduction or direct functionalization of pre-formed aromatic rings. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been explored to introduce the desired substituents with high efficiency. These synthetic strategies not only highlight the compound’s synthetic accessibility but also underscore its importance as a scaffold for medicinal chemists.
Recent advancements in computational chemistry have further enhanced the understanding of 3-(4-ethoxy-3-methoxyphenyl)prop-2-enal’s reactivity. Molecular modeling studies indicate that the compound’s interactions with biological targets are governed by a balance between hydrophobic effects and hydrogen bonding capabilities. Such insights are invaluable for designing derivatives with improved potency and selectivity. Additionally, high-throughput screening techniques have been employed to rapidly assess the biological activity of 3-(4-ethoxy-3-methoxyphenyl)prop-2-enal and its analogs, accelerating the discovery process.
The role of 3-(4-ethoxy-3-methoxyphenyl)prop-2-enal in natural product synthesis cannot be overstated. Its structural features align closely with those found in many bioactive natural products, suggesting that it may serve as a precursor for synthesizing molecules mimicking natural products’ pharmacological effects. This aligns with the broader trend in drug discovery toward green chemistry principles, where sustainable synthesis routes are prioritized alongside efficacy.
In conclusion,3-(4-ethoxy-3-methoxyphenyl)prop-2-enal (CAS No. 127057-19-6) represents a promising compound with diverse applications in pharmaceutical research and organic synthesis. Its unique structural attributes, coupled with emerging findings from computational and experimental studies, position it as a valuable candidate for further exploration. As research continues to uncover new therapeutic targets and synthetic methodologies,3-(4-ethoxy-3-methoxyphenyl)prop-2-enal is likely to play an increasingly significant role in the development of novel treatments across various medical disciplines.
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